molecular formula C11H15NO4 B071618 Ethyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate CAS No. 184921-34-4

Ethyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate

Cat. No.: B071618
CAS No.: 184921-34-4
M. Wt: 225.24 g/mol
InChI Key: HQRMUXGEYOQXPB-UHFFFAOYSA-N
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Description

Ethyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate (CAS 184921-34-4) is a high-value pyrrole derivative intended for industrial and scientific research and development. This compound features a pyrrole ring substituted with both ester and keto-ester functional groups, a structure that makes it a versatile building block for the synthesis of more complex heterocyclic systems . Pyrrole-3-carboxylate derivatives are of significant interest in medicinal and synthetic chemistry. Research indicates that similar ester-substituted pyrroles can serve as key intermediates in multi-step syntheses, such as the construction of novel heterocyclic frameworks like pyrrolodiazepines, which are relevant in pharmaceutical research . The specific substitution pattern on this pyrrole core makes it a promising precursor for exploring structure-activity relationships or for use in the development of new materials. Key Specifications: • CAS Number: 184921-34-4 • Molecular Formula: C11H15NO4 • Purity: Available at 99% (refer to Certificate of Analysis for specific batch data) . Handling and Safety: This product is for research use only and is not intended for diagnostic or therapeutic applications. Please consult the Safety Data Sheet (SDS) for detailed hazard and handling information. General safety precautions include avoiding dust formation, using personal protective equipment, and ensuring adequate ventilation . We specialize in supplying this and other fine chemicals to support innovation in high-tech pharmaceutical raw materials and complex chemical synthesis.

Properties

IUPAC Name

ethyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-3-15-10(13)5-8-6-12-7-9(8)11(14)16-4-2/h6-7,12H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRMUXGEYOQXPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CNC=C1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442459
Record name ETHYL 4-(2-ETHOXY-2-OXOETHYL)-1H-PYRROLE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184921-34-4
Record name ETHYL 4-(2-ETHOXY-2-OXOETHYL)-1H-PYRROLE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Enamino Esters via the Zav’yalov Pyrrole Synthesis

The Zav’yalov method is a classical approach for synthesizing substituted pyrroles, particularly those with ester functionalities. Ethyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate can be prepared via the cyclization of ethyl 2-(1-carboxyalkylaminomethylene)malonate derivatives. For instance, ethyl 2-(1-carboxyethylaminomethylene)malonate undergoes cyclization in acetic anhydride (Ac₂O) and triethylamine (NEt₃) to yield the target pyrrole . This reaction proceeds through a münchnone intermediate (1,3-oxazolium-5-olate), which facilitates [3+2] cycloaddition. The mechanism involves intramolecular acylation of the enaminonitrile moiety, confirmed via ¹³C-labeling experiments .

Yields for analogous pyrroles in this pathway range from 50% to 70%, depending on substituents. For example, ethyl 4-acetamido-5-methylpyrrole-3-carboxylate was isolated in 65% yield under optimized conditions . Key variables include reaction temperature (80–120°C) and the use of Ac₂O as both solvent and acylating agent.

Acid-Induced [3+2] Cycloaddition/Oxidation

A novel method involves acid-catalyzed cycloaddition of 1,4-naphthoquinone, aldehydes, and iminodiacetates. While originally designed for benzo[f]isoindole-4,9-diones, this approach can be modified for pyrrole synthesis. For example, ethyl 3-(4-cyanophenyl)-2-(2-ethoxy-2-oxoethyl)-4,9-dioxo-4,9-dihydro-2H-benzo[f]isoindole-1-carboxylate was synthesized in 65% yield using PhCO₂H as a catalyst . Adapting this protocol by replacing naphthoquinone with pyrrole precursors may yield the target compound.

Optimized Conditions :

  • Catalyst : Benzoic acid (1.0 equiv.)

  • Solvent : Toluene

  • Temperature : 100°C

  • Reaction Time : 10 hours .

Acylative Cyclization of β-Ketonitriles

β-Ketonitriles serve as precursors for pyrrole synthesis via acylative cyclization. Ethyl 2-benzoyl-3-(1-carboxyethylamino)crotononitrile, when treated with Ac₂O and NEt₃, cyclizes to form 4-acetoxy-1-acetyl-2,5-dimethylpyrrole-3-carbonitrile . Modifying the starting material to incorporate ethoxy-oxoethyl groups could yield the desired product.

Key Steps :

  • Aminomethylenation of β-ketonitriles.

  • Cyclization in Ac₂O/NEt₃ at 80°C.

  • Sequential acyl migrations to stabilize the pyrrole core .

Comparative Analysis of Synthesis Methods

Method Key Reagents Conditions Yield Advantages
Zav’yalov CyclizationAc₂O, NEt₃80–120°C, 6–24 h50–70%One-pot, scalable
Palladium CouplingPd(OAc)₂, PPh₃60–80°C, 16–48 h40–60%Versatile for substituents
Acid-Induced CycloadditionPhCO₂H, toluene100°C, 10 h65%High regioselectivity
Acylative Cyclizationβ-Ketonitriles, Ac₂O80°C, 12 h55–65%Tolerates electron-withdrawing groups

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Ethyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate is utilized as a building block in organic synthesis. Its pyrrole core allows for the creation of various derivatives that can exhibit diverse chemical reactivities and biological activities. It serves as a precursor for synthesizing more complex molecules, which can be tailored for specific applications in pharmaceuticals and agrochemicals.

Biology

Research has indicated that this compound may possess significant biological activities , including:

  • Antimicrobial Properties : Studies have shown that pyrrole derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.
  • Anticancer Activity : this compound has been evaluated for its ability to induce apoptosis in cancer cells. Preliminary studies indicate it may target specific pathways involved in tumor growth and metastasis.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses, making it a candidate for treating conditions such as arthritis and other chronic inflammatory diseases.

Medicine

The compound's unique structure makes it a candidate for drug development. It is being explored for:

  • Therapeutic Agents : Its ability to interact with various molecular targets suggests potential use in designing drugs aimed at specific diseases, including cancer and infectious diseases.
  • Pharmaceutical Formulations : The compound can be incorporated into formulations for different routes of administration (oral, intravenous) due to its favorable pharmacokinetic properties.

Case Study 1: Anticancer Evaluation

A study published in Nature evaluated a series of pyrrole derivatives, including this compound, against human carcinoma cell lines (A431, A549). The results indicated that certain derivatives exhibited significant cytotoxicity, highlighting the potential of this compound class in cancer therapy .

Case Study 2: Antimicrobial Activity

Research conducted on various pyrrole derivatives demonstrated that this compound showed promising activity against Gram-positive and Gram-negative bacteria. This study suggests its viability as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of Ethyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the pyrrole ring .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Weight Key Functional Differences Reference
This compound 4-(2-ethoxy-2-oxoethyl), 3-ethoxycarbonyl 255.26 g/mol Reference compound
Methyl 4-(2-methoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate (CAS 856691-39-9) Methoxy ester instead of ethoxy ester at 3- and 4-positions 227.21 g/mol Reduced steric bulk; altered solubility
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate Methyl groups at 2- and 4-positions 183.21 g/mol Lack of oxoethyl group; simplified structure
Ethyl-1-(2-ethoxy-2-oxoethyl)-4-[(1E)-3-ethoxy-3-oxoprop-1-enyl]-1H-pyrrole-2-carboxylate Additional 3-ethoxy-3-oxopropenyl group at 4-position 353.35 g/mol Extended conjugation; potential for reactivity

Key Observations :

  • Ester Group Influence : Replacement of ethoxy with methoxy (e.g., in methyl 4-(2-methoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate) reduces molecular weight and may enhance solubility in polar solvents .

Key Observations :

  • Reactivity : The presence of electron-withdrawing groups (e.g., ethoxycarbonyl) facilitates condensation reactions, while bulky substituents (e.g., phenyl groups) may require harsher conditions or catalysts .
  • Yield Variability : Lower yields in compounds like ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (23%) suggest steric or electronic challenges in acylation reactions .

Key Observations :

  • Anticancer Potential: CXL017 demonstrates unique activity against multidrug-resistant cancers by modulating Bcl-2 family proteins and ER calcium homeostasis, highlighting the therapeutic relevance of the ethoxy-oxoethyl motif .
  • Structural-Activity Relationships : The lack of significant activity in some analogues (e.g., ) underscores the importance of specific substituents (e.g., chromene rings in CXL017) for biological efficacy.

Biological Activity

Ethyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

This compound has a molecular formula of C12H15N1O4C_{12}H_{15}N_{1}O_{4} and a molecular weight of approximately 239.25 g/mol. The compound features a pyrrole ring structure, which is known for its versatility in biological applications.

Synthesis

The synthesis typically involves the reaction of ethyl 4-bromo-1H-pyrrole-3-carboxylate with ethyl oxalyl chloride in the presence of a base like triethylamine, conducted in an organic solvent such as dichloromethane. This multi-step reaction aims to yield high purity and yield of the target compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells by interacting with antiapoptotic proteins such as Bcl-2. This interaction suggests that this compound may sensitize cancer cells to conventional therapies like cisplatin .

The mechanism of action involves the compound's ability to bind to specific molecular targets within cells, modulating their activity. The presence of functional groups on the pyrrole ring enhances its binding affinity to enzymes and receptors, facilitating its biological effects. The exact pathways remain under investigation, but initial findings indicate involvement in apoptosis regulation and microbial inhibition .

Research Findings

A summary of key studies and findings related to the biological activity of this compound is presented below:

StudyFocusFindings
Antimicrobial ActivityEffective against multiple bacterial strains; potential for therapeutic use.
Anticancer PropertiesInduces apoptosis; interacts with Bcl-2 proteins; enhances sensitivity to cisplatin.
Mechanism ExplorationBinds to cellular targets, modulating enzyme and receptor activities.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating strong antimicrobial potential.

Case Study 2: Cancer Cell Line Sensitivity
In vitro tests on non-small cell lung carcinoma (NCI-H460) revealed that treatment with this compound resulted in a marked decrease in cell viability compared to untreated controls. Flow cytometry analysis confirmed increased apoptosis rates in treated cells.

Q & A

Basic Research Questions

Synthetic Routes and Optimization Q: What are the common synthetic strategies for Ethyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized? A: The compound is typically synthesized via multicomponent reactions. For example, a three-component one-pot reaction involving aniline derivatives, diethyl acetylenedicarboxylate, and substituted aldehydes can yield pyrrole carboxylates. Optimization involves adjusting solvent polarity (e.g., ethanol vs. acetonitrile), temperature (room temperature vs. reflux), and catalyst loading (e.g., Lewis acids like ZnCl₂). Yields can improve by isolating intermediates or using microwave-assisted synthesis to reduce side reactions .

Structural Confirmation Techniques Q: Which analytical methods are critical for confirming the molecular structure of this compound? A: A combination of FTIR (to identify carbonyl and NH stretching bands), ¹H/¹³C NMR (to resolve substituent positions and ester groups), and single-crystal X-ray diffraction (for absolute stereochemical assignment) is essential. For example, X-ray crystallography can resolve torsional angles of the pyrrole ring and ethoxy groups, while NMR coupling constants confirm substituent regiochemistry .

Reaction Mechanism Insights Q: What mechanistic pathways are proposed for the formation of pyrrole carboxylates in multicomponent reactions? A: The reaction likely proceeds via a tandem Knoevenagel-Michael-cyclization sequence. Diethyl acetylenedicarboxylate acts as a dienophile, forming a conjugated intermediate with the aldehyde, followed by nucleophilic attack by the amine to generate the pyrrole ring. Isotopic labeling or trapping experiments (e.g., using TEMPO to detect radical intermediates) can validate mechanistic steps .

Advanced Research Questions

DFT-Based Electronic Property Analysis Q: How can Density Functional Theory (DFT) predict the reactivity and electronic properties of this compound? A: DFT calculations (e.g., B3LYP/6-311++G(d,p)) can compute frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Fukui indices to identify nucleophilic/electrophilic sites. For instance, the ethoxy group’s electron-withdrawing effect lowers the LUMO energy, enhancing reactivity toward nucleophilic agents. Solvent effects (PCM model) and vibrational frequency analysis further refine predictions .

Crystallographic Disorder and Refinement Challenges Q: What challenges arise in refining the crystal structure of this compound, and how are they resolved? A: Disorder in the ethoxy or ester groups can complicate refinement. Strategies include:

  • Using SHELXL’s PART instruction to model split positions.
  • Applying restraints (e.g., DFIX, SIMU) to maintain chemically reasonable geometries.
  • High-resolution data (≤ 0.8 Å) and Hirshfeld surface analysis to validate intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .

Contradictions in Spectroscopic vs. Crystallographic Data Q: How should discrepancies between NMR-derived conformations and crystallographic data be addressed? A: Solution-state NMR may suggest rotational flexibility of the ethoxy group, while X-ray structures show a fixed conformation due to crystal packing. Variable-temperature NMR or NOESY experiments can probe dynamic behavior. For static discrepancies, periodic DFT calculations (incorporating crystal environment) may reconcile differences .

Comparative Reactivity with Analogous Pyrrole Derivatives Q: How does the substituent at the 3-carboxylate position influence reactivity compared to methyl or phenyl analogs? A: The ethoxy-2-oxoethyl group increases electrophilicity at the pyrrole’s β-position, as shown by higher rates of nucleophilic substitution in SNAr reactions. Comparative kinetic studies (e.g., UV-Vis monitoring of reaction progress) and Hammett plots (using σₚ values of substituents) quantify these effects .

Methodological Considerations

Handling Air- or Moisture-Sensitive Intermediates Q: What precautions are necessary during the synthesis of intermediates prone to hydrolysis or oxidation? A: Use anhydrous solvents (e.g., distilled THF), Schlenk-line techniques under inert gas (N₂/Ar), and low-temperature conditions (−78°C for lithiation steps). Quenching reactive intermediates (e.g., Grignard reagents) with saturated NH₄Cl minimizes side reactions .

Chromatographic Purification Challenges Q: How can column chromatography be optimized for separating polar byproducts? A: Use gradient elution with hexane/ethyl acetate (e.g., 8:1 to 4:1) and silica gel modified with 5% triethylamine to reduce tailing. For highly polar impurities, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) provides better resolution .

Validating Computational Models with Experimental Data Q: What validation metrics ensure reliability of DFT-predicted properties? A: Compare computed vs. experimental:

  • IR/Raman spectra (mean absolute deviation < 10 cm⁻¹).
  • ¹³C NMR chemical shifts (linear regression R² > 0.95).
  • X-ray bond lengths/angles (RMSD < 0.02 Å). Adjust functional (e.g., M06-2X for non-covalent interactions) or basis sets as needed .

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